ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) is a synthetic compound used in scientific research as a selective antagonist of the apelin receptor (APJ) [, ]. APJ is a G protein-coupled receptor involved in various physiological processes, including cardiovascular regulation, fluid homeostasis, and cell proliferation [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. By blocking the binding of apelin to APJ, ML221 allows researchers to investigate the role of the apelin/APJ signaling pathway in various biological systems and disease models.
The synthesis of ML221 involves several key steps:
The detailed synthetic route can be summarized as follows:
ML221 has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The molecular formula of ML221 is , with a molecular weight of approximately 342.35 g/mol.
ML221 participates in various chemical reactions that are crucial for its pharmacological activity:
The mechanism of action of ML221 primarily involves its role as an antagonist of the APJ receptor:
ML221 exhibits several notable physical and chemical properties:
ML221 serves multiple scientific applications:
The apelin/APJ system was identified as a critical regulator of cardiovascular homeostasis following the discovery of apelin (isolated from bovine stomach extracts) and its G protein-coupled receptor APJ (AGTRL-1, APLNR) [1] [5]. This system modulates vascular tone, cardiac contractility, and fluid balance, with dysregulation implicated in hypertension, heart failure, and atherosclerosis [1] [6]. Mechanistically, apelin activates APJ via Gαi and Gαq coupling, inhibiting adenylate cyclase while activating phospholipase C (PLC) and extracellular signal-regulated kinases (ERK1/2) [5] [10]. Under hypoxic conditions, hypoxia-inducible factor-1 (HIF-1) upregulates apelin expression, linking it to ischemic cardiovascular pathologies [5].
Table 1: Evolution of APJ Receptor Ligands
Compound Type | Representative Molecule | Key Characteristics | Reference |
---|---|---|---|
Peptide Agonist | [Pyr¹]Apelin-13 | Most potent endogenous ligand; short half-life | [6] |
Synthetic Agonist | MM07 | Biased agonist (favors G protein signaling) | [6] |
Small-Molecule Antagonist | ML221 | First cell-active APJ antagonist (IC₅₀: 1.7–2.2 µM) | [1] |
Peptide Antagonist | F13A | Low selectivity; interacts with opioid receptors | [9] |
The therapeutic potential of targeting APJ became evident when plasma apelin levels were found to be suppressed in heart failure patients, suggesting receptor blockade might mitigate pathological overactivation [1] [6].
Initial attempts to study APJ using Aplnr knockout mice faced significant challenges:
Table 2: Challenges in APJ Genetic Models
Model Type | Key Limitations | Impact on Research |
---|---|---|
Constitutive APJ KO | Embryonic lethality (E9.5–10.5) | Precludes adult disease modeling |
Conditional APJ KO | Incomplete recombination; off-target effects | Unreliable phenotype interpretation |
Apelin KO | Milder phenotype than APJ KO | Suggests undiscovered ligands (e.g., Elabela) |
Notably, IMPC phenotyping of Aplnr⁻/⁻ mice revealed unexpected ciliopathy-like phenotypes (renal cysts, retinal defects), complicating cardiovascular data interpretation [7].
Prior to ML221, APJ research relied on non-selective tools:
ML221 (CID 7217941), a kojic acid derivative, emerged from high-throughput screening of 330,600 compounds in the NIH Molecular Libraries Program [1] [3]. Key advantages:
Table 3: Applications of ML221 in Mechanistic Research
Study Domain | Key Findings Using ML221 | Biological Insight |
---|---|---|
Cardiovascular | Blocked apelin-induced vasodilation | Confirmed APJ mediates NO-dependent relaxation |
Neuropathic Pain | Reversed ERK activation in spinal cord | Implicated APJ in central sensitization |
Testicular Function | Increased spermatogenesis & steroidogenesis | Revealed tonic inhibition by endogenous apelin [8] |
Stroke | Attenuated oxidative stress in ischemia models | Demonstrated APJ/ROS signaling crosstalk |
In neuroscience, ML221 clarified APJ’s dual role in pain: it blocked pro-nociceptive ERK phosphorylation in neuropathic pain models while sparing acute pain pathways [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7